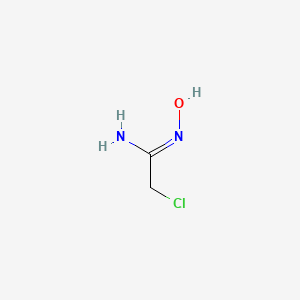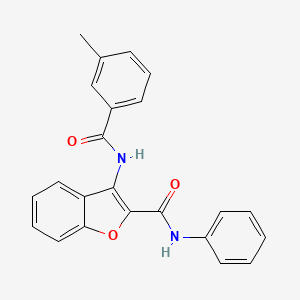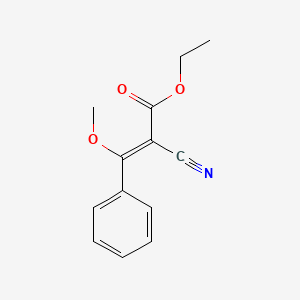![molecular formula C21H18BrN5O3 B2859753 2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 941923-66-6](/img/structure/B2859753.png)
2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a type of heterocyclic compound . It has a 4-bromophenyl group, a 2,5-dimethylphenyl group, and an acetamide group attached to the triazolopyrazine core .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[4,3-a]pyrazine core, with various substituents attached to it . The presence of the bromophenyl and dimethylphenyl groups would likely influence the compound’s electronic properties and reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For instance, the bromophenyl group could undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and influence its lipophilicity .Scientific Research Applications
Anticancer and Antiviral Applications
- A study by Jilloju et al. (2021) synthesized a series of compounds starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, demonstrating antiviral and antitumoral activities. The structural variations on the phenyl moiety were shown to tune biological properties toward either antiviral or antitumoral activity, highlighting the potential for specific structural modifications to target different diseases (Jilloju et al., 2021).
Antimicrobial Activities
Riyadh et al. (2013) reported the synthesis of antipyrine-based heterocycles with significant anticancer and antimicrobial activities. The study underscores the therapeutic potential of such compounds in treating infections and cancer (Riyadh et al., 2013).
Hassan (2013) synthesized new 2-pyrazoline derivatives showing antimicrobial activity against various bacteria and yeast-like fungi. This indicates the potential for similar compounds to be developed as new antimicrobial agents (Hassan, 2013).
Antioxidant Properties
- Ahmad et al. (2012) explored the synthesis and antioxidant activities of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, revealing that many compounds possessed moderate to significant radical scavenging activity. Such findings suggest that structurally related compounds might also exhibit antioxidant properties, beneficial for various health applications (Ahmad et al., 2012).
Future Directions
properties
IUPAC Name |
2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O3/c1-13-3-4-14(2)17(11-13)23-18(28)12-27-21(30)26-10-9-25(20(29)19(26)24-27)16-7-5-15(22)6-8-16/h3-11H,12H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEZSTRYVCFMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2859670.png)
![N-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B2859671.png)

![N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B2859673.png)
![2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone](/img/structure/B2859674.png)
![2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2859676.png)
![1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B2859679.png)

![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2859681.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2859686.png)
![4-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-pentylbenzamide](/img/structure/B2859687.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide](/img/structure/B2859689.png)
